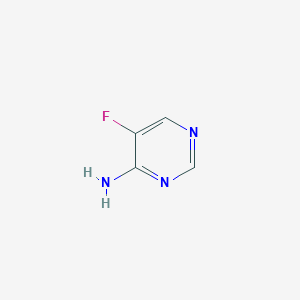

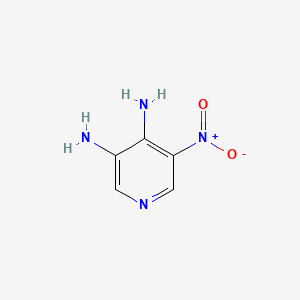

5-氟嘧啶-4-胺

描述

The compound 5-Fluoropyrimidin-4-amine is a fluorinated pyrimidine derivative that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The presence of a fluorine atom in pyrimidine derivatives often imparts unique physical, chemical, and biological properties, making them valuable in the synthesis of pharmaceuticals and other biologically active molecules .

Synthesis Analysis

The synthesis of 5-Fluoropyrimidin-4-amine derivatives has been explored through various methods. One approach involves the use of immobilized amine transaminase from Vibrio fluvialis for the synthesis of optically pure (S)-1-(5-fluoropyrimidin-2-yl)ethanamine, a key intermediate in the production of kinase inhibitors . Another method includes a practical synthesis involving telescoped steps starting from commercially available 2,4-dichloro-5-fluoropyrimidine, which is an economical alternative to a Mitsunobu-based synthesis for the preparation of potent deoxycytidine kinase inhibitors . Additionally, a minimalist radiofluorination/palladium-catalyzed amination sequence has been used for the radiosynthesis of 2-amino-5-[18F]fluoropyridines .

Molecular Structure Analysis

The molecular structure of 5-Fluoropyrimidin-4-amine derivatives has been characterized using various spectroscopic techniques. For instance, the conformational analysis and crystal structure of a related compound, a fumaric acid salt of a fluorinated piperidin derivative, were determined using NMR and X-ray crystallography, indicating that the solid and solution conformations are similar . In another study, the structural variety of fluoroarene-2-aminopyrimidine silver(I) coordination polymers was investigated, revealing a range of solid-state assemblies and optical properties .

Chemical Reactions Analysis

The reactivity of 5-Fluoropyrimidin-4-amine derivatives has been explored in the context of their potential as kinase inhibitors. Novel amine derivatives of 5-fluoropyrimidine have been synthesized and screened for anticancer activity, with some showing promising results against various human cancer cell lines . Additionally, the synthesis of various 5-(fluoroaryl)-4-(hetero)aryl substituted pyrimidines has been carried out, with some compounds exhibiting significant antitubercular activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Fluoropyrimidin-4-amine derivatives are influenced by the presence of fluorine atoms. For example, the fluorine-containing organic molecules have been used as structure-directing agents in the synthesis of crystalline microporous materials, with the position of the fluorine atom affecting the templating ability . The presence of fluorine also does not seem to influence the silicon distribution in the framework of the synthesized materials . The thermal stability and phase transitions of these compounds have been studied using thermal gravimetric analysis and differential scanning calorimetry, providing insights into their polymorphism and crystalline forms .

科学研究应用

药物开发中关键中间体的合成

5-氟嘧啶-4-胺已被用于合成重要的药物中间体。例如,一项研究报道了利用来自弗氏弧菌的固定化胺转氨酶在连续流生物转化系统中合成(S)-1-(5-氟嘧啶-2-基)-乙胺,这是JAK2激酶抑制剂AZD1480的关键中间体(Semproli et al., 2020)。

化疗研究

在避免特定药物使用和副作用的情况下,值得注意的是,类似氟嘧啶的5-氟嘧啶-4-胺衍生物在肿瘤学中得到广泛研究。它们构成了几种化疗方案的基础,特别是在固体肿瘤的治疗中。最近的研究重点在于理解与基于氟嘧啶的治疗相关的药理遗传学,特别是脱氢嘧啶脱氢酶(DPD)在药物代谢和毒性中的作用(Del Re et al., 2017)。

抗炎和抗癌药物的开发

一项研究讨论了含有5-氟嘧啶-4-胺的氰基嘧啶衍生物的合成,显示出作为抗癌和抗炎药物的潜力。这些化合物对各种癌细胞系和炎症显示出显著活性,突显了它们在药物开发中的潜力(Akhtar et al., 2020)。

除草剂开发的探索

5-氟嘧啶-4-胺还在农业中找到了应用,特别是在合成新型除草剂中。一项研究描述了一种改良的级联环化过程,合成了4-氨基-5-氟吡啶酸盐,这是一类具有除草剂潜力的化合物(Johnson et al., 2015)。

作用机制

While the specific mechanism of action for 5-Fluoropyrimidin-4-amine is not mentioned in the search results, fluoropyrimidines in general exert their antitumor effects through several mechanisms including inhibition of RNA synthesis and function, inhibition of thymidylate synthase activity, and incorporation into DNA, leading to DNA strand breaks .

安全和危害

属性

IUPAC Name |

5-fluoropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZMNMQCFNJXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392849 | |

| Record name | 5-fluoropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoropyrimidin-4-amine | |

CAS RN |

811450-26-7 | |

| Record name | 5-fluoropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoropyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

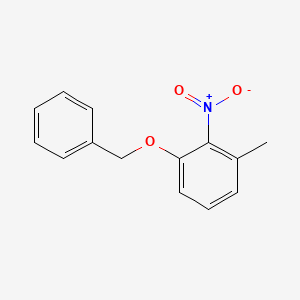

Q1: How does RS-1748, a derivative of 5-Fluoropyrimidin-4-amine, interact with its target CCR4 and what are the downstream effects of this interaction?

A1: RS-1748 acts as a CCR4 antagonist by binding to the receptor and blocking the binding of its natural ligands, such as CCL17. [] This competitive inhibition prevents the activation of CCR4 signaling pathways in cells expressing this receptor, primarily T helper 2 (Th2) cells. By inhibiting CCR4 signaling, RS-1748 disrupts the migration and recruitment of Th2 cells to sites of inflammation, effectively reducing the inflammatory response. [] This mechanism is particularly relevant in the context of allergic asthma, where Th2 cells play a significant role in airway inflammation.

Q2: What is the structural characterization of RS-1748, including its molecular formula and weight?

A2: RS-1748, chemically named 2-{4-[2-(diethylamino)ethoxy]phenyl}-N-(2,4-difluorobenzyl)-5-fluoropyrimidin-4-amine, has the molecular formula C23H26F3N5O and a molecular weight of 445.48 g/mol. [] While the provided research does not include specific spectroscopic data for RS-1748, such data (e.g., NMR, IR, Mass spectrometry) are essential for confirming the structure and purity of synthesized compounds.

Q3: Can you elaborate on the in vivo efficacy of RS-1748 as demonstrated in the research?

A3: The research demonstrates the in vivo efficacy of RS-1748 using a guinea pig model of ovalbumin-induced airway inflammation, a well-established model for studying allergic asthma. [] Oral administration of RS-1748 at a dose of 10 mg/kg significantly attenuated airway inflammation in these animals. [] This finding suggests that RS-1748 holds promise as a potential therapeutic agent for treating asthma by effectively targeting and reducing airway inflammation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)

![4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273377.png)